molecular formula C14H16N2O2S B2525162 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 256661-25-3

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No. B2525162
CAS RN: 256661-25-3
M. Wt: 276.35
InChI Key: TZNJZGDNHCDDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a chemical compound that has been widely studied for its potential use in scientific research. It has shown promise in a variety of applications, including as a tool for studying cellular processes and as a potential therapeutic agent for certain diseases. In

Mechanism of Action

Target of Action

The primary target of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .

Mode of Action

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This compound, along with other thiazole derivatives, can be strategically modified to improve bovine CA-II inhibitor binding affinity, selectivity, and pharmacokinetics .

Biochemical Pathways

The inhibition of the CA-II enzyme by 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine affects various biochemical pathways. Since CA-II is essential for maintaining homeostasis in several processes, its inhibition can impact respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

It is suggested that thiazole and morpholine moieties can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine ca-ii binding sites

Result of Action

The result of the action of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is the inhibition of the CA-II enzyme. This inhibition can affect various physiological processes where CA-II plays a crucial role, leading to potential changes in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJZGDNHCDDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

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